2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid
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Overview
Description
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a pyridine ringThe thiazole ring, in particular, is known for its biological activity and is found in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine moiety. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with thioamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the body.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)thiazole-4-carboxylic acid
- 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid
Uniqueness
2-(5-Bromopyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of both a bromopyridine and a thiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in drug design and materials science. Its ability to undergo various chemical reactions further enhances its versatility .
Properties
Molecular Formula |
C9H5BrN2O2S |
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Molecular Weight |
285.12 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-6-1-5(2-11-3-6)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
POCVLOQEUPYEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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